molecular formula C15H12Cl2O B1359323 3,5-Dichloro-4'-ethylbenzophenone CAS No. 951885-20-4

3,5-Dichloro-4'-ethylbenzophenone

Cat. No. B1359323
M. Wt: 279.2 g/mol
InChI Key: PSEVFIPJOVECMZ-UHFFFAOYSA-N
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Description

“3,5-Dichloro-4’-ethylbenzophenone” is a chemical compound with the molecular formula C15H12Cl2O and a molecular weight of 279.16 . It is a colorless crystalline solid .


Molecular Structure Analysis

The molecular structure of “3,5-Dichloro-4’-ethylbenzophenone” consists of a benzophenone core with two chlorine atoms and an ethyl group attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Dichloro-4’-ethylbenzophenone” include a boiling point of 408.9±45.0 °C and a density of 1.244±0.06 g/cm3 .

Scientific Research Applications

  • Biotransformation in Fungi and Wetland Soils : A study by Verhagen et al. (1998) explored the biotransformation of 3,5-dichloro-p-anisyl alcohol, a compound closely related to 3,5-Dichloro-4'-ethylbenzophenone, under anaerobic conditions, particularly in the context of its environmental fate. This research is significant in understanding the ecological implications of such compounds in fungal colonies and wetland soils (Verhagen et al., 1998).

  • Synthesis of Phthalocyanines : Wöhrle et al. (1993) discussed the synthesis of 4,5-Disubstituted 1,2-Dicyanobenzenes and Phthalocyanines from 4,5-dichloro-1,2-dicyanobenzene, an analogous compound to 3,5-Dichloro-4'-ethylbenzophenone. The study highlights the potential use of these compounds in creating complex organic structures like phthalocyanines, which have applications in dyes and pigments (Wöhrle et al., 1993).

  • Formation of Bis(3,5-dichloro-4-hydroxyphenyl)methane : Research conducted by Ritmaleni et al. (2013) focused on the reduction of 3,5-dicholo-4-hydroxybenzoic acid to form bis(3,5-dichloro-4-hydroxyphenyl)methane. This study is relevant for understanding the chemical reactions and transformations involving compounds similar to 3,5-Dichloro-4'-ethylbenzophenone (Ritmaleni et al., 2013).

  • Chlorinated Benzophenone-type UV Filters : Zhuang et al. (2013) investigated the stability and toxicity of chlorinated benzophenone-type UV filters in water, including derivatives of 3,5-Dichloro-4'-ethylbenzophenone. This research contributes to understanding the environmental impact and safety of such compounds in aquatic systems (Zhuang et al., 2013).

  • Photochemical Reactions and Synthesis : Studies like the one by Plíštil et al. (2006) on photochemical reactions of related compounds provide insights into the potential for using 3,5-Dichloro-4'-ethylbenzophenone in synthetic organic chemistry and photochemical applications (Plíštil et al., 2006).

  • Polymers and Catalytic Activity : Research on the synthesis and properties of various polymers and their derivatives, such as the study by Sumida and Vogl (1981), can be relevant to understanding the potential applications of 3,5-Dichloro-4'-ethylbenzophenone in polymer science and material engineering (Sumida & Vogl, 1981).

properties

IUPAC Name

(3,5-dichlorophenyl)-(4-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c1-2-10-3-5-11(6-4-10)15(18)12-7-13(16)9-14(17)8-12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEVFIPJOVECMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701240967
Record name Methanone, (3,5-dichlorophenyl)(4-ethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701240967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4'-ethylbenzophenone

CAS RN

951885-20-4
Record name Methanone, (3,5-dichlorophenyl)(4-ethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3,5-dichlorophenyl)(4-ethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701240967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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